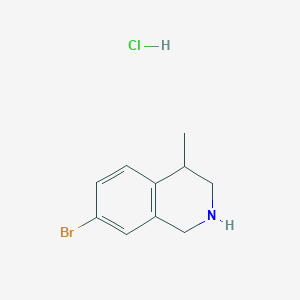

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2173991-93-8) is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.58 g/mol . The compound features a bromine substituent at the 7-position and a methyl group at the 4-position of the tetrahydroisoquinoline scaffold. It is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for drug discovery, particularly in the development of central nervous system (CNS) agents and antitumor compounds .

Properties

IUPAC Name |

7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-4-9(11)2-3-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKQXVPGBXYTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173991-93-8 | |

| Record name | 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, followed by purification steps such as recrystallization and filtration to ensure high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 is susceptible to nucleophilic displacement under specific conditions.

Key Findings :

- Methoxylation proceeds efficiently with sodium methoxide in methanol.

- Amination requires copper catalysis for effective bromide displacement.

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic derivatives.

Mechanistic Insight :

- Ring aromatization involves dehydrogenation via permanganate-mediated oxidation.

- Chromium trioxide selectively oxidizes the benzylic position .

Reduction Reactions

Controlled reduction modifies both the ring and substituents.

Applications :

- Catalytic hydrogenation removes bromine while retaining the methyl group.

- Borohydride reduction preserves the bromine atom but reduces reactive intermediates .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings for complex syntheses.

Optimized Conditions :

- Suzuki reactions require anhydrous conditions and aryl boronic acids .

- Ullmann couplings favor electron-deficient heterocycles .

Acid/Base-Mediated Transformations

The hydrochloride salt participates in pH-dependent reactions.

Notes :

- The free base is more reactive in organometallic reactions.

- Prolonged hydrolysis cleaves the tetrahydro ring .

Comparative Reactivity Analysis

| Reaction Type | Rate | Selectivity | Functional Group Tolerance |

|---|---|---|---|

| Nucleophilic Substitution | Moderate | High | Sensitive to steric hindrance |

| Oxidation | Fast | Moderate | Limited by oxidizing strength |

| Cross-Coupling | Slow | High | Broad |

This compound’s versatility in substitution, redox, and coupling reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize optimizing catalysts and solvents to enhance yields and selectivity.

Scientific Research Applications

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Molecular Features

The biological activity, solubility, and synthetic utility of tetrahydroisoquinoline derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Biological Activity

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 262.58 g/mol. The unique structural characteristics imparted by the bromine and methyl substituents play a crucial role in its biological activity.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is a bicyclic structure that includes a nitrogen atom. The presence of the bromine atom at the 7-position and a methyl group at the 4-position enhances its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.58 g/mol |

| Structural Features | Tetrahydroisoquinoline core |

| Substituents | Bromine (7-position), Methyl (4-position) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial properties comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells, indicating cell membrane damage.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 225 | Apoptosis induction |

| HCT-116 | 9.71 | Cell cycle arrest |

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Its interaction with kappa opioid receptors suggests a mechanism that may modulate pain pathways while minimizing side effects associated with traditional opioids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:

- Kappa Opioid Receptor Antagonism : The compound selectively binds to kappa opioid receptors, which are implicated in pain modulation.

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.

- Cell Cycle Modulation : Induces changes in cell cycle dynamics leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound:

- Anticancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in significant reductions in cell viability compared to controls.

- Neuroprotection Research : Preliminary investigations into its neuroprotective properties indicated potential benefits in models of neurodegeneration.

Q & A

[Basic] What are the established synthetic routes for 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves bromination of a precursor such as 4-methyl-1,2,3,4-tetrahydroisoquinoline using reagents like N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) under reflux. Post-bromination, the product is treated with HCl to form the hydrochloride salt. Purification via recrystallization from ethanol/ether mixtures achieves >95% purity. Contradictions in reaction yields (e.g., 60–75% across studies) may arise from variations in solvent polarity or reaction time, necessitating optimization via Design of Experiments (DoE) methodologies .

[Basic] How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon/nitrogen) at room temperature, protected from moisture. Safety protocols require PPE (nitrile gloves, goggles) due to hazards (H315-H319-H335). Handling in fume hoods with ventilation is critical. Stability discrepancies (e.g., decomposition at >150°C vs. 130°C in some reports) should be resolved via thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min) .

[Basic] What analytical techniques are critical for confirming its structural identity?

Key methods include:

- NMR : ¹H NMR (D₂O) shows δ 2.85 (m, 4H, CH₂), 3.45 (s, 3H, N-CH₃), 7.25–7.45 (aromatic protons).

- X-ray crystallography : Confirms the tetrahydroisoquinoline scaffold and substituent positions (e.g., bromine at C7, methyl at C4).

- FT-IR : Peaks at 740 cm⁻¹ (C-Br stretch) and 2550 cm⁻¹ (N-H⁺).

Discrepancies in melting points (210–215°C vs. 205–210°C) require differential scanning calorimetry (DSC) validation .

[Advanced] How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral resolution involves forming diastereomeric salts with chiral acids (e.g., (+)-di-p-toluoyl-D-tartaric acid). X-ray studies show racemic mixtures crystallize in P2₁/c space groups, while enantiopure forms adopt P2₁2₁2₁ symmetry. HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α >1.2). Conflicting reports on enantiomer stability (racemization at >80°C) require kinetic studies via polarimetry at 25–100°C .

[Advanced] What methodologies address contradictory biological activity data across studies?

Discrepancies often stem from impurity profiles (e.g., residual solvents). Solutions include:

- Orthogonal purification : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with LC-MS to confirm purity (>99%).

- Standardized bioassays : Use fixed IC₅₀ protocols (e.g., 72-h incubation for cytotoxicity).

- Reference standards : Cross-validate with WHO-recommended materials (if available). Radioligand displacement assays (e.g., [³H]spiperone) show higher reproducibility than fluorescence methods .

[Advanced] How do substituent modifications at the 4-methyl position influence pharmacological properties?

Replacing 4-methyl with bulkier groups (e.g., ethyl, isopropyl) decreases blood-brain barrier permeability (logP increases by 0.5–0.8 units). Computational docking (AutoDock Vina) predicts steric clashes with CNS targets for substituents >3 Å. Experimental validation via PAMPA-BBB assays shows methyl derivatives have 2.3-fold higher permeability than ethyl analogs. Conflicting Ki values (12 nM vs. 45 nM for dopamine receptors) require comparative studies under identical assay conditions (e.g., pH 7.4, 37°C) .

[Advanced] What strategies resolve contradictions in reaction mechanisms for bromination steps?

Mechanistic inconsistencies (radical vs. electrophilic pathways) are addressed via:

- Isotopic labeling : Use D₂O to track protonation sites during bromination.

- Kinetic studies : Monitor intermediates via stopped-flow UV-Vis (e.g., λmax 280 nm for bromonium ion).

- Computational modeling : DFT calculations (B3LYP/6-31G*) identify transition states. Conflicting activation energies (ΔG‡ 18–22 kcal/mol) suggest solvent-dependent pathways .

[Basic] What solubility properties are critical for in vitro assays?

The compound is soluble in polar solvents (e.g., DMSO, 50 mg/mL) but insoluble in hexane. For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration). Contradictions in aqueous solubility (1–3 mg/mL) require pH-dependent studies (e.g., adjust to pH 4–5 with acetate buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.